molecular formula C9H9F3N2O2 B8193324 Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-YL)acetate

Cat. No.: B8193324
M. Wt: 234.17 g/mol
InChI Key: UQCZCRPQVFRZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate typically involves the reaction of ethyl acetoacetate with 2-chloro-5-(trifluoromethyl)pyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon atom of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .

Scientific Research Applications

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)pyrimidin-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-7(15)3-6-4-13-8(14-5-6)9(10,11)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCZCRPQVFRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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